3,4,5-triethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide
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Overview
Description
3,4,5-triethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzamide core substituted with three ethoxy groups at the 3, 4, and 5 positions, and a cyclopropylmethyl group attached to a fluorophenyl ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, undergoes an amidation reaction with an appropriate amine to form the benzamide core.
Introduction of the Cyclopropylmethyl Group: The benzamide intermediate is then subjected to a Friedel-Crafts alkylation reaction using a cyclopropylmethyl halide in the presence of a Lewis acid catalyst.
Attachment of the Fluorophenyl Ring: The final step involves the coupling of the cyclopropylmethyl-substituted benzamide with a fluorophenyl derivative through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines or alcohols.
Substitution: The fluorophenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-triethoxybenzylamine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3,4,5-triethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide
- 3,4,5-triethoxy-N-((1-(4-chlorophenyl)cyclopropyl)methyl)benzamide
- 3,4,5-triethoxy-N-((1-(4-bromophenyl)cyclopropyl)methyl)benzamide
Uniqueness
3,4,5-triethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO4/c1-4-27-19-13-16(14-20(28-5-2)21(19)29-6-3)22(26)25-15-23(11-12-23)17-7-9-18(24)10-8-17/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXYFQLHWWZLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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